molecular formula C8H6FNS B070566 5-Fluoro-2-methylphenyl isothiocyanate CAS No. 175205-39-7

5-Fluoro-2-methylphenyl isothiocyanate

Cat. No.: B070566
CAS No.: 175205-39-7
M. Wt: 167.21 g/mol
InChI Key: QVCYTKXGZLOVFA-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylphenyl isothiocyanate is an organic compound with the molecular formula C(_8)H(_6)FNS It is characterized by the presence of a fluorine atom, a methyl group, and an isothiocyanate functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylphenyl isothiocyanate typically involves the reaction of 5-fluoro-2-methylphenylamine with thiophosgene. The reaction proceeds as follows:

    Starting Material: 5-Fluoro-2-methylphenylamine.

    Reagent: Thiophosgene (CSCl(_2)).

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of thiophosgene.

The general reaction can be represented as:

5-Fluoro-2-methylphenylamine+Thiophosgene5-Fluoro-2-methylphenyl isothiocyanate+HCl\text{5-Fluoro-2-methylphenylamine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 5-Fluoro-2-methylphenylamine+Thiophosgene→5-Fluoro-2-methylphenyl isothiocyanate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of automated systems to handle thiophosgene and control reaction parameters is common to minimize exposure and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylphenyl isothiocyanate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, acetonitrile, and other polar aprotic solvents.

    Catalysts: Base catalysts such as triethylamine may be used to facilitate nucleophilic substitution.

Major Products

    Thioureas: Formed by reaction with amines.

    Carbamates: Formed by reaction with alcohols.

    Dithiocarbamates: Formed by reaction with thiols.

Scientific Research Applications

Chemistry

In chemistry, 5-Fluoro-2-methylphenyl isothiocyanate is used as a building block for the synthesis of more complex molecules. Its reactivity with nucleophiles makes it valuable for creating a variety of derivatives.

Biology

In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through the formation of stable thiourea linkages. This modification can be used to study protein function and interactions.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylphenyl isothiocyanate involves its reactivity with nucleophilic sites on target molecules. The isothiocyanate group can form covalent bonds with amino, hydroxyl, and thiol groups, leading to the formation of stable adducts. This reactivity is exploited in various applications, from chemical synthesis to biological labeling.

Comparison with Similar Compounds

Similar Compounds

    Phenyl isothiocyanate: Lacks the fluorine and methyl substituents.

    4-Fluorophenyl isothiocyanate: Similar structure but without the methyl group.

    2-Methylphenyl isothiocyanate: Similar structure but without the fluorine atom.

Uniqueness

5-Fluoro-2-methylphenyl isothiocyanate is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. These substituents can influence the compound’s reactivity and properties, making it distinct from other isothiocyanates.

Properties

IUPAC Name

4-fluoro-2-isothiocyanato-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCYTKXGZLOVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334026
Record name 5-Fluoro-2-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-39-7
Record name 4-Fluoro-2-isothiocyanato-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-o-tolyl Isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under stirring at 0° C., a solution of 5-fluoro-2-methylaniline (1.23 g, 9.84 mmol) in methylene chloride (10 ml) was added dropwise to a mixture of calcium carbonate (2.46 g, 24.6 mmol) and thiophosgene (750 μl, 9.84 mmol) in a methylene chloride/water (1/1, 40 ml) mixture. After completion of the dropwise addition, the reaction mixture was stirred further at 0° C. for 35 minutes. The reaction mixture was poured in ice-1N HCR, followed by extraction with chloroform. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and distilled under reduced pressure to remove the solvent to give 5-fluoro-2-methylphenyl isothiocyanate (1.45 g, 88%) as a brown oil.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
750 μL
Type
reactant
Reaction Step One
Name
methylene chloride water
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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